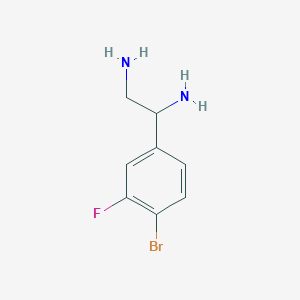

1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine

Beschreibung

1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine is an aromatic diamine derivative with the molecular formula C₈H₁₀BrFN₂ and a molecular weight of 233.08 g/mol. Its structure comprises a phenyl ring substituted with bromine at the para position (C4) and fluorine at the meta position (C3), linked to an ethane-1,2-diamine backbone. This compound is primarily used in medicinal chemistry and organic synthesis due to its halogenated aromatic system and chelating amine groups, which enable diverse reactivity and biological interactions .

Eigenschaften

Molekularformel |

C8H10BrFN2 |

|---|---|

Molekulargewicht |

233.08 g/mol |

IUPAC-Name |

1-(4-bromo-3-fluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10BrFN2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2 |

InChI-Schlüssel |

KPYUVYCUMYLLIX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C(CN)N)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine typically involves the reaction of 4-bromo-3-fluoroaniline with ethylene diamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications, although it is not yet approved for medical use.

Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Key Observations :

- Halogen Position : Bromine at C4 (target compound) enhances para-directed electrophilic substitution compared to C3 or C5 brominated analogs .

- Halogen Type : Bromine’s higher polarizability vs. chlorine increases reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Steric Effects : Methyl groups (C4) hinder rotational freedom, reducing binding pocket compatibility in biological systems .

Key Observations :

- Anticancer Potential: The target compound’s C4 bromine and C3 fluorine synergize for stronger enzyme inhibition than analogs with halogens at C2 or C5 .

- Enzyme Inhibition : Methyl-substituted analogs (e.g., ) show higher IC₅₀ values due to reduced binding efficiency.

- Antimicrobial Activity : Fluorine at C2 (vs. C3) enhances membrane penetration in bacterial cells .

Biologische Aktivität

1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine is an organic compound that has garnered attention for its potential biological activities. The presence of halogen substituents on the phenyl ring enhances its chemical properties, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

The molecular formula of 1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine is C8H10BrF2N2, with a molecular weight of approximately 237.08 g/mol. The compound features a bromo and a fluoro group that significantly influence its reactivity and biological interactions.

Research indicates that 1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine may exert its biological effects through the following mechanisms:

- Enzyme Inhibition : The compound is believed to interact with specific enzymes, potentially inhibiting their activity. This could be crucial in pathways related to cancer and microbial infections.

- Receptor Binding : By binding to certain receptors, the compound may modulate signaling pathways within cells, leading to altered cellular responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various microbial strains, indicating its potential as an antibacterial agent.

Biological Activity Data

A summary of key findings regarding the biological activity of 1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine is presented in the table below:

| Activity Type | Target/Pathway | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | 32.2 μM | |

| Anticancer | Cancer cell lines | 31.9 μM | |

| Enzyme Inhibition | Specific metabolic enzymes | Not specified |

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to or including 1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine:

- Antiviral Activity : A study reported that related compounds demonstrated significant antiviral effects against Hepatitis C virus (HCV) with IC50 values ranging from 0.26 μM to 0.35 μM. This suggests a promising avenue for further exploration in antiviral drug development .

- Cancer Research : Other research highlighted the potential of similar diamines in inhibiting cancer cell proliferation. Compounds with structural similarities exhibited IC50 values indicating effective inhibition of tumor growth in vitro .

- Microbial Resistance : Investigations into antimicrobial efficacy revealed that certain derivatives of diamines could combat resistant strains of bacteria, emphasizing their importance in developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.